4-[[Glutamic acid]-carbonyl]-benzene-sulfonyl-d-proline
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Overview
Description
N-[4-(D-prolinosulfonyl)benzoyl]-L-glutamic acid is a sulfonamide, a N-acylpyrrolidine, a pyrrolidinemonocarboxylic acid, a N-acyl-L-glutamic acid and a D-proline derivative.
Scientific Research Applications
Oxidative Stress and Protein Analysis
Glutamic semialdehyde, a product of the oxidation of arginine and proline, is a significant contributor to protein carbonyls in tissues. The quantitation of such compounds, including those derived from glutamic acid, provides specific information on the oxidative status of proteins. This is crucial in understanding pathology and aging, and can be used in various biological samples such as tissue protein and cell cultures (Requena, Levine, & Stadtman, 2003).
Biochemical Pathways and Microbiology
The interconversion of glutamic acid and proline has been studied in microorganisms like Escherichia coli. This research provides insights into the biochemical pathways of amino acids and their transformation, which is essential for understanding microbial physiology and metabolism (Strecker, 1957).
Synthesis and Inhibition Studies
Recent studies include the synthesis of benzyloxy-S-glutamic acid derivatives, utilizing glutamic acid for the inhibition of excitatory amino acid transporters. This research has implications for the development of novel pharmaceutical compounds (Tamborini et al., 2009).
Enzymatic Reactions and Metabolism
The synthesis of β-hydroxy derivatives of L-glutamic acid, as part of peptide/protein studies, demonstrates the importance of glutamic acid derivatives in understanding and manipulating enzymatic reactions and metabolism (Kumar & Chattopadhyay, 2015).
Neurochemistry and Pharmacology
Investigations into the role of glutamic acid in the central nervous system, particularly its excessive levels associated with neurodegenerative disorders, have led to the development of Glu receptor antagonists. This research is pivotal for therapeutic interventions in neurological diseases (Catarzi, Colotta, & Varano, 2007).
Proline Synthesis and Arginine Synthesis
Understanding the biosynthesis of amino acids like proline and arginine, where glutamic acid contributes significantly, is essential for comprehending plant nitrogen metabolism and its applications in agriculture and plant science (Thompson, 1980).
properties
Product Name |
4-[[Glutamic acid]-carbonyl]-benzene-sulfonyl-d-proline |
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Molecular Formula |
C17H20N2O9S |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2R)-2-carboxypyrrolidin-1-yl]sulfonylbenzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C17H20N2O9S/c20-14(21)8-7-12(16(23)24)18-15(22)10-3-5-11(6-4-10)29(27,28)19-9-1-2-13(19)17(25)26/h3-6,12-13H,1-2,7-9H2,(H,18,22)(H,20,21)(H,23,24)(H,25,26)/t12-,13+/m0/s1 |
InChI Key |
NDDOUBGQRWFVQM-QWHCGFSZSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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